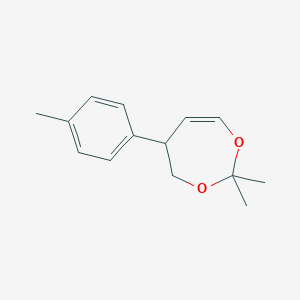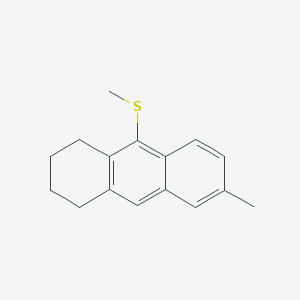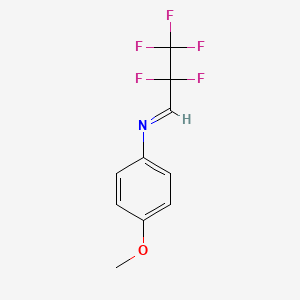![molecular formula C18H26N4 B14264299 N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine CAS No. 137594-68-4](/img/structure/B14264299.png)
N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine is a chemical compound that features two pyridine rings attached to a central ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine typically involves the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. One common method involves the use of n-hexane as a solvent, followed by filtration and washing with distilled water and diethyl ether to obtain the final product . The reaction conditions often include slow evaporation of the solvent to yield single crystals suitable for X-ray analysis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of amines.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine involves its ability to act as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence various biochemical pathways and molecular targets, including enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[1-(pyridin-2-yl)-ethyl-idene]benzene-1,4-diamine: A similar compound with a benzene ring instead of an ethane backbone.
N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)-1,2-ethanediamine: Features dimethyl groups and pyridylmethyl substituents.
Propiedades
Número CAS |
137594-68-4 |
|---|---|
Fórmula molecular |
C18H26N4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N,N'-bis(1-pyridin-2-ylpropan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H26N4/c1-15(13-17-7-3-5-9-21-17)19-11-12-20-16(2)14-18-8-4-6-10-22-18/h3-10,15-16,19-20H,11-14H2,1-2H3 |
Clave InChI |
KHJWGYCQJGICLX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=N1)NCCNC(C)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)

silane](/img/structure/B14264288.png)

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
